MLN120B - 783348-36-7

MLN120B

Catalog Number: EVT-276266
CAS Number: 783348-36-7
Molecular Formula: C19H15ClN4O2
Molecular Weight: 366.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MLN120B, chemically named N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide, is a synthetic, small molecule belonging to the β-carboline derivative class []. It has been primarily investigated in scientific research for its role as a potent and selective inhibitor of IκB kinase β (IKKβ) [, , , , , ]. This kinase plays a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in various cellular processes, including inflammation, immune response, cell growth, and apoptosis [, , ].

PS-1145

  • Compound Description: PS-1145 (N-(6-chloro-9H-β-carbolin-8-ly) nicotinamide) is a small-molecule inhibitor of IKK [, ].

BMS-345541

  • Compound Description: BMS-345541 is a highly selective IKKβ inhibitor [].
  • Relevance: BMS-345541 shares a similar target with MLN120B, inhibiting IKKβ, and has shown efficacy in inducing apoptosis in certain leukemia and lymphoma cells, suggesting potential therapeutic applications in hematologic malignancies [].

17-DMAG

  • Compound Description: 17-DMAG is a small molecule inhibitor that preferentially targets IKKα over IKKβ [].
  • Relevance: While MLN120B primarily inhibits IKKβ, 17-DMAG exhibits a preference for IKKα. Notably, 17-DMAG demonstrated greater potency in inhibiting NF-κB DNA binding and showed promising results in reducing cell proliferation in head and neck squamous cell carcinomas, suggesting a potential therapeutic role by targeting IKKα [].

SC514

  • Compound Description: SC514 is a small molecule inhibitor that specifically targets IKKβ [].
  • Relevance: SC514 shares the same target as MLN120B, specifically inhibiting IKKβ. This highlights the significance of IKKβ as a target for developing anti-cancer therapies [].

Wedelolactone

  • Compound Description: Wedelolactone is a small molecule that inhibits both IKKα and IKKβ [].
  • Relevance: Unlike MLN120B, which primarily inhibits IKKβ, wedelolactone exhibits inhibitory effects on both IKKα and IKKβ. In head and neck squamous cell carcinoma models, wedelolactone demonstrated potent inhibition of cell proliferation, suggesting that targeting both IKK subunits could be a promising strategy for cancer treatment [].
Synthesis Analysis

Methods and Technical Details

The synthesis of MLN120B involves several chemical reactions that typically require advanced organic synthesis techniques. While specific synthetic routes are proprietary, it is known that MLN120B can be produced through standard methods in medicinal chemistry, including:

  • Reagents: Common reagents used may include various organic solvents, acids, and bases to facilitate the reaction conditions.
  • Purification: Post-synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from by-products.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The compound's synthesis must adhere to strict quality control measures to ensure reproducibility and efficacy in biological assays .

Molecular Structure Analysis

Structure and Data

MLN120B has a defined chemical structure that can be represented with a specific molecular formula. The structural features include:

  • Functional Groups: The presence of specific functional groups that contribute to its inhibitory activity against IκB kinase beta.
  • 3D Configuration: The spatial arrangement of atoms within the molecule plays a crucial role in its binding affinity to the target enzyme.

While detailed structural data is proprietary, it is known that MLN120B's design allows for effective interaction with the IκB kinase beta active site, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

MLN120B primarily acts by inhibiting the phosphorylation of IκBα, which prevents the degradation of IκB proteins. This inhibition leads to:

  • Reduced NF-κB Activation: By blocking IκBα phosphorylation, MLN120B effectively prevents NF-κB from translocating into the nucleus where it would otherwise activate genes promoting cell survival.
  • Synergistic Effects: Studies have shown that MLN120B can enhance the effects of other chemotherapeutic agents like vincristine, leading to increased cytotoxicity against cancer cells. This synergy occurs through mechanisms that involve cell cycle arrest and apoptosis induction .
Mechanism of Action

Process and Data

The mechanism by which MLN120B exerts its effects involves several key steps:

  1. Inhibition of IκB Kinase Beta: MLN120B binds to IκB kinase beta, inhibiting its activity.
  2. Prevention of IκBα Phosphorylation: This inhibition prevents the phosphorylation of IκBα, which is necessary for its degradation.
  3. Blockade of NF-κB Activation: As a result, NF-κB remains sequestered in the cytoplasm, unable to activate target genes involved in cell proliferation and survival.

Experimental data indicate that MLN120B effectively reduces NF-κB activity in various multiple myeloma cell lines in a dose-dependent manner .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MLN120B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in laboratory settings.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
  • IC50 Value: The half-maximal inhibitory concentration (IC50) for MLN120B against IκB kinase beta is reported to be approximately 20 μM, indicating its potency as an inhibitor .
Applications

Scientific Uses

MLN120B has significant potential applications in scientific research and clinical settings:

  • Cancer Research: Due to its ability to inhibit NF-κB activation, MLN120B is studied for its therapeutic potential against various cancers, especially multiple myeloma.
  • Combination Therapies: Its synergistic effects with other chemotherapeutic agents make it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing resistance.
  • Inflammatory Diseases: Beyond oncology, MLN120B may also have applications in treating inflammatory diseases where NF-κB plays a critical role in disease pathology .

Properties

CAS Number

783348-36-7

Product Name

MLN120B

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)

InChI Key

ZNOLRTPMNMPLHY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Solubility

Soluble in DMSO

Synonyms

ML 120B
N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.